Alclometasone
Description
Structure
2D Structure
Properties
IUPAC Name |
(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11-,14+,15-,16+,18-,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXOGVLKCZQRDN-PHCHRAKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867277 | |
| Record name | Alclometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alclometasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 1.37e-01 g/L | |
| Record name | Alclometasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00240 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alclometasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67452-97-5, 66734-13-2 | |
| Record name | Alclometasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67452-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alclometasone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067452975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alclometasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00240 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alclometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALCLOMETASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136H45TB7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alclometasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Alclometasone Action: in Vitro and in Vivo Investigations
Glucocorticoid Receptor Binding and Intracellular Translocation
The initiation of alclometasone's cellular activity is its binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily that, in its unbound state, resides in the cytoplasm. patsnap.comnih.gov
Quantitative Analysis of this compound-Glucocorticoid Receptor Affinity and Occupancy
Table 1: Comparative Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (Representative Values) |
| Dexamethasone | 100 |
| Fluticasone Propionate | 1800 |
| Mometasone Furoate | 2200 |
This table presents representative relative binding affinities for other corticosteroids to provide context, as specific quantitative data for this compound is not available.
Receptor occupancy, which refers to the proportion of receptors bound by a ligand at a given concentration, is another critical factor in determining the pharmacological response. Quantitative in vitro or in vivo studies detailing the specific receptor occupancy of this compound are not extensively documented in the available scientific literature.
Dynamics of this compound-Receptor Complex Nuclear Migration and DNA Interaction
Upon binding of this compound to the cytoplasmic glucocorticoid receptor, the resulting complex undergoes a conformational change. This change facilitates the dissociation of chaperone proteins, such as heat shock proteins, and exposes a nuclear localization signal. plasticsurgerykey.com This signal mediates the translocation of the this compound-GR complex from the cytoplasm into the nucleus. patsnap.comnih.gov
Once inside the nucleus, the this compound-GR complex dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. plasticsurgerykey.com This interaction with GREs is the pivotal step that leads to the modulation of gene transcription.
Transcriptional Regulation and Gene Expression Modulation by this compound
The binding of the this compound-GR complex to GREs initiates the primary mechanism of its anti-inflammatory action: the regulation of gene expression.
Identification of Glucocorticoid Response Elements (GREs) Activated or Repressed by this compound
Glucocorticoid Response Elements are short sequences of DNA within the regulatory regions of genes that the activated GR complex binds to. This binding can either enhance (transactivation) or suppress (transrepression) the transcription of target genes. While it is understood that this compound functions through this mechanism, specific studies identifying the complete set of GREs that are directly activated or repressed by this compound are not detailed in the available literature. The general mechanism involves the recruitment of co-activator or co-repressor proteins to the GRE-bound GR complex, which in turn modifies the rate of transcription by RNA polymerase II.
Research on this compound's Influence on Anti-inflammatory Gene Transcription
A significant aspect of this compound's therapeutic effect is its ability to increase the transcription of genes that code for anti-inflammatory proteins. patsnap.com A key example of this is the induction of Annexin A1, also known as lipocortin-1. nih.govnih.gov Annexin A1 is a protein that inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. By inhibiting this step, this compound effectively blocks the downstream synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.gov
Conversely, this compound also represses the transcription of numerous pro-inflammatory genes. This transrepression is often mediated by the interference of the GR complex with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammatory responses. plasticsurgerykey.com
Table 2: Genes Regulated by Glucocorticoids
| Gene Type | Examples | Effect of Glucocorticoid Action |
| Anti-inflammatory Genes | Annexin A1 (Lipocortin-1) | Upregulation of transcription |
| Pro-inflammatory Cytokine Genes | Interleukins (e.g., IL-1, IL-6), TNF-α | Downregulation of transcription |
| Pro-inflammatory Enzyme Genes | iNOS, COX-2 | Downregulation of transcription |
This table provides a general overview of genes regulated by corticosteroids, which is the class of drugs to which this compound belongs.
Post-Transcriptional and Translational Effects: Focus on Anti-Inflammatory Proteins
Beyond its direct effects on gene transcription, the anti-inflammatory actions of glucocorticoids like this compound can also be mediated through post-transcriptional and translational mechanisms. These processes provide an additional layer of control over the expression of inflammatory mediators.
Research into the broader class of glucocorticoids has shown that they can influence the stability of messenger RNA (mRNA) molecules that code for pro-inflammatory proteins. For instance, glucocorticoids can enhance the expression of tristetraprolin (TTP), an RNA-binding protein that promotes the degradation of the mRNA of several inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α). This leads to a reduction in the synthesis of these pro-inflammatory proteins.
While these post-transcriptional and translational regulatory mechanisms are established for glucocorticoids in general, specific research detailing the direct effects of this compound on these pathways and the synthesis of specific anti-inflammatory proteins is not extensively available. The understanding of this compound's action in this context is largely inferred from its classification as a corticosteroid.
Investigations into this compound-Induced Phospholipase A2 Inhibitory Proteins (Lipocortins)
The anti-inflammatory action of this compound, like other corticosteroids, is largely attributed to its ability to induce the synthesis of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins. drugbank.comdrugs.com The proposed mechanism involves a multi-step process initiated by the binding of this compound to its cytoplasmic glucocorticoid receptor. This ligand-receptor complex then translocates to the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates gene transcription, leading to the synthesis and release of lipocortins. drugbank.com
Lipocortins, a family of proteins that includes Annexin A1, play a crucial role in controlling the initial steps of the inflammatory cascade. nih.gov Their primary function is to inhibit the activity of phospholipase A2, a key enzyme responsible for the release of arachidonic acid from membrane phospholipids. drugbank.comdrugs.com By inducing the production of these inhibitory proteins, this compound effectively curtails the availability of the primary substrate for the synthesis of potent inflammatory mediators.
In vitro studies using human cell lines have demonstrated that glucocorticoid treatment, such as with dexamethasone, leads to both the release of lipocortin-1 and a concurrent inhibition of eicosanoid release. nih.gov Further in vivo research on patients with inflammatory lung disease has shown that glucocorticoid therapy significantly stimulates the expression of lipocortin-1 in alveolar macrophages, suggesting that the cellular responsiveness to corticosteroids is enhanced as monocytes differentiate into tissue macrophages. nih.gov While these studies were not conducted specifically with this compound, the shared mechanism of action among glucocorticoids strongly supports a similar role for this compound in inducing lipocortin synthesis.
Regulation of the Arachidonic Acid Cascade by this compound: Research on Prostaglandin (B15479496) and Leukotriene Synthesis Inhibition
By promoting the synthesis of lipocortins and subsequently inhibiting phospholipase A2, this compound effectively regulates the entire arachidonic acid cascade. The release of arachidonic acid from the cell membrane is the rate-limiting step in the production of a class of inflammatory mediators known as eicosanoids, which include prostaglandins and leukotrienes. drugbank.comdrugs.com
Once released, arachidonic acid can be metabolized by two major enzymatic pathways:
Cyclooxygenase (COX) pathway: This pathway leads to the production of various prostaglandins (PGs), such as PGE2 and PGF2α, which are potent mediators of vasodilation, pain, and fever associated with inflammation. nih.gov
Lipoxygenase (LOX) pathway: This pathway results in the synthesis of leukotrienes (LTs), such as LTB4, LTC4, and LTD4. These molecules are powerful chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability. nih.gov
The inhibition of phospholipase A2 by this compound-induced lipocortins prevents the initial release of arachidonic acid, thereby halting the synthesis of both prostaglandins and leukotrienes. drugbank.comdrugs.com This broad-spectrum anti-inflammatory effect is a hallmark of corticosteroid action.
Modulation of Immune Cell Activity and Inflammatory Mediators by this compound
Beyond its effects on the arachidonic acid cascade, this compound also modulates the activity of various immune cells and the release of other potent inflammatory mediators.
Research on this compound's Inhibition of Pro-Inflammatory Cytokine Release from Leukocytes
The inflammatory response is orchestrated by a complex network of signaling molecules, among which pro-inflammatory cytokines play a central role. Key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are released by leukocytes and other immune cells, amplifying the inflammatory cascade. nih.govnih.gov
Glucocorticoids, as a class, are known to suppress the production and release of these critical cytokines. This inhibition can occur through multiple mechanisms, including the aforementioned induction of lipocortin-1, which has been shown to mediate the inhibition of nitric oxide synthase induction by endotoxins. researchgate.net Furthermore, glucocorticoids can directly interfere with the signaling pathways that lead to the transcription of pro-inflammatory cytokine genes.
While specific in vitro studies detailing the percentage of inhibition of TNF-α and IL-1β release from leukocytes by this compound were not found in the reviewed literature, the well-established anti-inflammatory properties of corticosteroids strongly suggest that this is a significant component of its mechanism of action. The ability of this compound to calm the immune system's defense cells, or white blood cells, and prevent them from releasing substances that cause inflammation is a key aspect of its therapeutic effect. webmd.com
Studies on this compound's Effects on Histamine (B1213489) and Serotonin (B10506) Pathways
Histamine is a primary mediator of the immediate hypersensitivity response, responsible for the characteristic weal and flare reaction in the skin. It is stored in granules within mast cells and is released upon stimulation. nih.gov
In vivo studies on the effects of potent topical glucocorticoids, such as clobetasol (B30939) propionate, on the histamine response in human skin have provided valuable insights. One study found that after 21 days of treatment, clobetasol significantly reduced the codeine-induced weal and flare responses. nih.gov This reduction was associated with a significant decrease in the number of dermal mast cells and the total tissue histamine content. nih.gov
Crucially, these studies suggest that the primary mechanism by which glucocorticoids reduce the histamine-mediated response is by decreasing the number of mast cells in the treated area, rather than by directly inhibiting the degranulation process of existing mast cells. nih.gov Another study using clobetasol-17-propionate also indicated that topical glucocorticoid treatment can suppress histamine release from dermal mast cells in humans. medicaljournals.se
Although these studies were conducted with a more potent corticosteroid, the fundamental mechanism is likely applicable to this compound, albeit with a potentially different magnitude of effect. The impact of this compound on serotonin pathways in the context of its topical anti-inflammatory action is not well-documented in the available scientific literature.
Data Tables
Table 1: Effect of Topical Glucocorticoid (Clobetasol Propionate 0.05%) on Codeine-Induced Weal and Flare Response and Mast Cell Parameters in Human Skin (21-Day Treatment)
| Parameter | Reduction (%) | p-value | Reference |
| Weal Area | 59 | 0.006 | nih.gov |
| Flare Area | 58 | 0.006 | nih.gov |
| Dermal Mast Cell Number | 47 | 0.014 | nih.gov |
| Tissue Histamine Content | 52 | 0.006 | nih.gov |
| Codeine-Induced Histamine Release | 44 | 0.022 | nih.gov |
Pharmacodynamic Characterization of Alclometasone in Experimental Models and Clinical Studies
Anti-inflammatory Actions of Alclometasone: A Comprehensive Research Analysis
This compound is a synthetic topical corticosteroid recognized for its anti-inflammatory, antipruritic, antiproliferative, and vasoconstrictive properties. researchgate.netnih.govwikipedia.org The primary mechanism underlying its anti-inflammatory effects, like other topical corticosteroids, is complex but is understood to involve the induction of specific inhibitory proteins. nih.govdrugbank.com
Corticosteroids are believed to act by stimulating the production of phospholipase A2 inhibitory proteins, known collectively as lipocortins. nih.govdrugbank.com These lipocortins play a crucial role in controlling the biosynthesis of potent mediators of inflammation, such as prostaglandins (B1171923) and leukotrienes. nih.govdrugbank.compatsnap.com They achieve this by inhibiting the release of the precursor molecule, arachidonic acid, from membrane phospholipids. nih.govdrugbank.com Arachidonic acid is the substrate for phospholipase A2, and its inhibition is a key step in halting the inflammatory cascade. wikipedia.orgdrugbank.com
The process begins when this compound binds to glucocorticoid receptors within the cell's cytoplasm. drugbank.compatsnap.com This newly formed drug-receptor complex then moves into the cell nucleus. drugbank.compatsnap.com Inside the nucleus, it binds to specific DNA sequences called glucocorticoid response elements. drugbank.com This binding action modulates gene transcription, leading to the upregulation of genes that code for anti-inflammatory proteins and the repression of genes that promote pro-inflammatory responses. drugbank.compatsnap.com this compound also inhibits the release of pro-inflammatory mediators from leukocytes, such as cytokines and histamine (B1213489). wikipedia.org
Studies on this compound's Impact on Capillary Permeability and Vasoconstriction
A significant aspect of this compound's pharmacodynamic profile is its ability to induce vasoconstriction and reduce capillary permeability, which are hallmarks of its anti-inflammatory action. wikipedia.orgpatsnap.com When applied topically, this compound acts on the small blood vessels in the skin, causing them to narrow. webmd.com This vasoconstrictive effect helps to decrease localized swelling and redness associated with inflammatory dermatoses. patsnap.comwebmd.com
| Pharmacological Property | Observed Effect of this compound | Mechanism/Result | Source |
|---|---|---|---|
| Vasoconstriction | Narrowing of blood vessels at the application site. | Reduces blood flow to the affected area, which helps to decrease swelling and redness. | webmd.com |
| Capillary Permeability | Reduction in the leakiness of capillary walls. | Mitigates the inflammatory response by preventing the leakage of fluids and inflammatory mediators into surrounding tissue. | patsnap.com |
Research on this compound's Influence on Lysosomal Membrane Stability
The anti-inflammatory mechanisms of this compound are multifaceted and are understood to include the stabilization of lysosomal membranes. patsnap.com Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes. During inflammation, these membranes can become fragile, leading to the release of their enzymatic contents into the cell and surrounding tissue, which can cause further tissue damage and perpetuate the inflammatory response.
This compound's ability to stabilize these membranes helps prevent this enzymatic release, thereby mitigating the inflammatory process. patsnap.com This action is a recognized component of the broader anti-inflammatory effects of glucocorticoids. patsnap.com
Antipruritic and Antiproliferative Properties of this compound: Mechanistic and Efficacy Research
This compound is characterized by its effective antipruritic (anti-itching) and antiproliferative properties. researchgate.netwikipedia.orgdrugbank.com The antipruritic action provides relief from the itching that commonly accompanies inflammatory skin conditions. researchgate.netnih.gov This effect is largely a consequence of its primary anti-inflammatory and immunosuppressive actions, which reduce the production and release of substances that stimulate nerve endings and cause the sensation of itch. patsnap.comwebmd.com
The antiproliferative effect of this compound is particularly relevant in the management of conditions like psoriasis, which is characterized by the rapid and excessive proliferation of skin cells. researchgate.net By modulating gene transcription, this compound can help to normalize cell growth and differentiation, reducing the scaling and induration typical of psoriatic lesions. drugbank.compatsnap.com
Clinical research has demonstrated the efficacy of this compound. In a double-blind, parallel-group study comparing 0.05% this compound dipropionate cream with 1.0% hydrocortisone (B1673445) cream for moderate to severe psoriasis, this compound was found to be more effective. researchgate.net
| Parameter | This compound Dipropionate 0.05% | Hydrocortisone 1.0% | Source |
|---|---|---|---|
| Overall Improvement (Moderate or Better) | 52.1% of patients | 34.4% of patients | researchgate.net |
| Patient Dropout (Due to Treatment Failure) | 3.4% of patients | 12.8% of patients | researchgate.net |
Immunosuppressive Effects of this compound in Localized Contexts: Research Findings
In addition to its anti-inflammatory actions, this compound exerts localized immunosuppressive effects, which are integral to its therapeutic utility. researchgate.netdrugbank.comtermedia.pl This immunosuppression is not systemic but is confined to the area of application, targeting the immune responses in the skin that drive inflammatory dermatoses. webmd.com The mechanism involves calming the activity of the immune system's defense cells, such as white blood cells (leukocytes), and inhibiting their release of pro-inflammatory mediators. wikipedia.orgwebmd.com
Research models have been developed to analyze the immunosuppressive effects of topically applied drugs. nih.gov One such model is a modified local lymph node assay (LLNA), which can measure immunologically relevant endpoints following topical application. nih.gov Studies using this assay on other topical glucocorticosteroids have demonstrated their ability to exert significant immunosuppressive effects during the induction phase of contact hypersensitivity. nih.gov These research findings show that topical corticosteroids can modulate the immune response by affecting lymph node cell populations. nih.gov This type of research helps to characterize the immunomodulatory potential of compounds like this compound in a localized context. nih.gov
Pharmacokinetic Profile of Alclometasone: Absorption, Metabolism, and Excretion Studies
Percutaneous Absorption Research: Quantitative Assessments and Modulating Factors
The extent to which alclometasone penetrates the skin is a critical determinant of its systemic availability. Research has identified several factors that can influence this process.
The condition of the skin's outermost layer, the epidermal barrier, plays a pivotal role in the dermal absorption of this compound. A compromised or damaged barrier significantly enhances the penetration of topical corticosteroids. drugs.comnih.gov Inflammation and various skin diseases can increase percutaneous absorption. drugs.comfda.govnih.govdrugs.comnih.govamazonaws.com Conversely, the medication should not be applied to broken or infected skin to avoid increased absorption and potential side effects. goodrx.comdrugs.com
The natural variations in skin thickness across different body regions also affect absorption. Areas with thinner skin, such as the eyelids, scrotum, axilla, and scalp, exhibit greater absorption compared to areas with thicker skin like the palms, soles, elbows, and knees. drugs.com
The formulation of the topical product and the use of occlusive dressings are key factors that can modulate the absorption of this compound.
Vehicle Formulations: The base in which this compound is incorporated influences its release and penetration into the skin. drugs.comtermedia.pl Ointment formulations, for instance, tend to increase penetration more than creams. nih.gov
Occlusion: Covering the treated area with an occlusive dressing, such as a plastic film, can markedly enhance the penetration of corticosteroids. drugs.comfda.govamazonaws.com While occlusion with hydrocortisone (B1673445) for up to 24 hours has not been shown to increase penetration, extending the occlusion period to 96 hours significantly boosts absorption. drugs.comfda.govnih.govdrugs.comnih.govamazonaws.com However, using occlusive dressings can also increase the risk of local adverse reactions and systemic absorption. drugs.com Therefore, it is generally not recommended unless directed by a physician. drugs.comwebmd.com
Systemic Absorption and Bioavailability of Topically Applied this compound: Methodological Considerations
Even when applied to intact skin, a portion of this compound can be absorbed into the systemic circulation. drugs.comdrugs.comfda.govnih.govdrugs.comnih.govamazonaws.comdrugbank.comnih.gov Studies utilizing radiolabeled this compound dipropionate ointment have provided quantitative data on its systemic absorption.
One study found that approximately 3% of the steroid was absorbed over an 8-hour period when applied to the intact skin of healthy volunteers. drugs.comfda.govnih.govdrugs.comnih.govdrugbank.comnih.gov The bioavailability of topical this compound is influenced by the integrity of the epidermal barrier, the vehicle used, and the application of occlusive dressings. drugs.comwikipedia.org
Systemic absorption can lead to reversible suppression of the hypothalamic-pituitary-adrenal (HPA) axis, particularly in high-risk individuals such as infants and young children, those with a compromised skin barrier, or when potent corticosteroids are applied to large areas or under occlusion. nih.gov Studies have demonstrated decreased plasma and urinary cortisol levels in subjects who had this compound applied to large percentages of their body surface area with occlusion, suggesting some degree of HPA axis suppression under these conditions. drugs.comamazonaws.com
| Condition | Absorption Percentage | Duration of Contact | Source |
|---|---|---|---|
| Intact skin of normal volunteers | ~3% | 8 hours | drugs.comfda.govnih.govdrugs.comnih.govdrugbank.comnih.gov |
Hepatic Metabolism and Biotransformation Pathways of this compound and its Metabolites
Once absorbed systemically, this compound is primarily metabolized in the liver. drugs.comtermedia.pldrugbank.comnih.govwikipedia.org Research in animal models, specifically rats, rabbits, and mice, has shed light on the metabolic fate of this compound dipropionate.
A study involving the subcutaneous administration of 14C-labeled this compound dipropionate identified a total of 11 metabolites. nih.gov The primary metabolic transformations observed were:
Hydrolysis of the side chain esters. nih.gov
Dehydrochlorination, leading to the formation of a delta-6 double bond. nih.gov
6-beta-hydroxylation. nih.gov
Formation of 6-beta, 7-beta-epoxides from the 6-beta-hydroxylated metabolites. nih.gov
Oxidation of the side chain to 21-oic and 20-oic acids in the 6-beta-hydroxylated metabolites. nih.gov
Conjugation to form glucuronides and sulfates. nih.gov
The proposed metabolic pathway begins with a rapid hydrolysis of the 21-ester of this compound dipropionate to its corresponding alcohol, designated as M-1, following systemic uptake. nih.gov This primary metabolite, M-1, was found to be the main metabolite in the plasma of the animal models studied. nih.gov Its relatively longer half-life appears to facilitate a variety of subsequent metabolic reactions, resulting in the array of oxidative and conjugative metabolites identified. nih.gov
Excretion Pathways of this compound and its Metabolites: Renal and Biliary Clearance Studies
Following metabolism, this compound and its various metabolites are eliminated from the body through two primary excretion pathways. The metabolites are excreted by the kidneys into the urine and, to a lesser extent, through biliary clearance into the feces. drugs.comtermedia.pl
Safety Profile and Adverse Event Research of Alclometasone
Systemic Safety Concerns: Research on Endocrine System Modulation
Systemic absorption of topical corticosteroids like alclometasone can lead to modulation of the endocrine system, with the hypothalamic-pituitary-adrenal (HPA) axis being of primary concern. clinicalcasereportsint.comscilit.com
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Mechanistic Insights and Clinical Monitoring in Research
The administration of exogenous glucocorticoids can suppress the HPA axis by inhibiting the synthesis and secretion of corticotropin-releasing hormone (CRH) and blocking the actions of CRH on the anterior pituitary. nih.gov This negative feedback loop reduces the release of adrenocorticotropic hormone (ACTH), leading to decreased cortisol production by the adrenal glands. nih.govmdpi.com Factors that increase the risk of HPA axis suppression include the use of high-potency steroids, application over large surface areas, prolonged use, and the use of occlusive dressings. mims.comwebmd.com Children are at a greater risk than adults for HPA axis suppression and Cushing's syndrome when treated with topical corticosteroids due to a higher ratio of skin surface area to body mass. clinicalcasereportsint.com
Clinical monitoring for HPA axis suppression can be conducted through various tests, including the ACTH stimulation test, morning plasma cortisol test, and urinary free cortisol test. mims.comnih.gov However, in one study involving ten healthy volunteers, the application of 30g of this compound dipropionate cream 0.05% to 80% of the body surface with occlusion for 12 hours a day over 21 days did not result in HPA axis suppression, as evidenced by normal 8 a.m. plasma cortisol and 24-hour urinary free cortisol levels. nih.gov A meta-analysis of pediatric clinical trials found a low rate of reversible HPA axis suppression with the use of low- to mid-potency topical corticosteroids. researchgate.net
Incidence and Characteristics of Cushing's Syndrome in Prolonged or Extensive this compound Use
Prolonged or extensive use of topical corticosteroids can lead to systemic absorption sufficient to produce manifestations of Cushing's syndrome. mims.comwebmd.com Iatrogenic Cushing's syndrome resulting from topical steroid application is considered rare, particularly in adults, but has been reported, especially with the misuse of potent corticosteroids or in infants. clinicalcasereportsint.comnih.govnih.gov The clinical presentation of iatrogenic Cushing's syndrome includes facial puffiness, weight gain (especially in the upper body), a buildup of fat at the base of the neck, and thinning skin that bruises easily. clinicalcasereportsint.comwebmd.com While cases of Cushing's syndrome have been documented with the use of other topical corticosteroids, specific incidence rates for this compound are not well-defined in the literature. clinicalcasereportsint.comnih.gov
Local Dermatological Adverse Reactions: Etiological Investigations and Incidence Rates
Local adverse reactions are the most frequently reported side effects of topical this compound. drugs.com These reactions can range from mild and transient to more persistent and cosmetically significant changes in the skin.
Cutaneous Atrophy, Striae, and Telangiectasias: Research on Long-Term Skin Changes
Long-term application of topical corticosteroids can lead to atrophic changes in the skin. nih.gov
Cutaneous Atrophy: This is one of the most prevalent side effects and involves the thinning of the epidermis and dermis. nih.gov The mechanism involves the inhibition of fibroblast proliferation and collagen synthesis. nih.gov This can result in increased skin fragility, transparency, and bruising. nih.gov
Striae (Stretch Marks): These atrophic bands in the skin can be induced by topical steroids. The mechanism is thought to involve the steroid's effect on the dermal connective tissue and the cross-linking of immature collagen, leading to intradermal tears. nih.govnih.govresearchgate.net
Telangiectasias: These are small, dilated blood vessels near the surface of the skin. eczemainskinofcolor.org Chronic use of topical corticosteroids can lead to their development. nih.govnih.gov
While these effects are well-documented for topical corticosteroids as a class, a systematic review of long-term safety data for atopic dermatitis treatment found that intermittent use of mild to moderate potency topical corticosteroids probably results in little to no difference in skin thinning. nih.gov
| Adverse Reaction | Reported Incidence with this compound Cream 0.05% | Reported Incidence with this compound Ointment 0.05% | General Frequency with Topical Corticosteroids |
|---|---|---|---|
| Itching | Approximately 2% | Approximately 1% | Common |
| Burning | Approximately 2% | Approximately 1% | Common |
| Erythema | Approximately 2% | Approximately 1% | Common |
| Dryness | Approximately 2% | Not specified | Common |
| Irritation | Approximately 2% | Not specified | Common |
| Papular Rashes | Approximately 2% | Not specified | Common |
| Skin Atrophy | Not specified | Not specified | Infrequent, but more common with long-term use and occlusion |
| Striae | Not specified | Not specified | Infrequent, but more common with long-term use and occlusion |
| Telangiectasias | Not specified | Not specified | Infrequent, but more common with long-term use and occlusion |
Pigmentary Changes (Hypopigmentation/Hyperpigmentation) Associated with this compound
This compound has been associated with changes in skin pigmentation.
Hypopigmentation: A lightening of the skin color is a reported side effect. drugs.com The pathogenesis is not fully understood but may involve the inhibition of melanocyte function without causing their destruction. escholarship.orgmdpi.com Corticosteroids might suppress the release of metabolic products from melanocytes. escholarship.org
Hyperpigmentation: A darkening of the skin is a less common side effect. ijord.com Drug-induced hyperpigmentation can result from an accumulation of melanin, often exacerbated by sun exposure. nih.gov
The incidence of these pigmentary changes with this compound specifically is not well-quantified in large-scale studies, but they are recognized potential outcomes of topical corticosteroid therapy. drugs.comijord.com
Folliculitis, Acneiform Eruptions, and Perioral Dermatitis: Research on Localized Reactions
Localized inflammatory reactions can also be triggered by the use of this compound.
Folliculitis: Inflammation of the hair follicles is a possible adverse reaction. drugs.com
Acneiform Eruptions: These are characterized by papules and pustules that resemble acne vulgaris but typically lack comedones. nih.govmedscape.com Steroid-induced acne often presents as monomorphic lesions. nih.gov
Perioral Dermatitis: This is an inflammatory rash that occurs around the mouth and can be triggered or exacerbated by the use of topical steroids. nih.gov
The frequency of these events with this compound is generally reported as infrequent. drugs.com
| Localized Reaction | Clinical Characteristics | Association with this compound |
|---|---|---|
| Folliculitis | Inflamed hair follicles, may appear as small red bumps or pustules. | Reported as an infrequent adverse reaction. |
| Acneiform Eruptions | Monomorphous papules and pustules, typically without comedones. | Listed as a potential side effect, particularly with use on the face. |
| Perioral Dermatitis | Inflammatory papules and pustules, or pink, scaly patches around the mouth. | This compound is listed among topical corticosteroids that can cause or worsen this condition. |
Allergic Contact Dermatitis and Irritation: Characterization and Incidence in this compound Research
Local adverse reactions to this compound are infrequent and typically mild and transient. termedia.pl Clinical research has identified that local irritation, burning, itching, erythema (redness), and dryness are among the most common adverse events. termedia.pldrugs.com In clinical trials, events such as itching, burning, erythema, dryness, irritation, and papular rashes were reported in approximately 2% of patients using this compound cream. nih.govfda.gov
Allergic contact dermatitis (ACD) is an infrequent adverse reaction to this compound. drugs.comnih.gov Unlike typical allergic reactions that cause a noticeable clinical exacerbation, ACD related to corticosteroids is often diagnosed by observing a failure of the dermatosis to heal. nih.gov This observation should be confirmed with appropriate diagnostic patch testing. nih.gov
Case reports in scientific literature have documented specific instances of ACD. A notable case involved a 22-year-old woman whose atopic dermatitis worsened after using this compound dipropionate ointment; subsequent patch tests were positive for the corticosteroid. taylorandfrancis.com Another case report from the Department of Dermatology at Nagoya City University Medical School also identified allergic contact dermatitis resulting from this compound dipropionate. nih.gov
Table 1: Incidence of Local Adverse Reactions with this compound Cream
| Adverse Reaction | Reported Incidence | Characteristics |
| Itching, Burning, Erythema, Dryness, Irritation | ~2% of patients nih.govfda.gov | Generally mild and transient. termedia.pl |
| Papular Rashes | ~2% of patients nih.govfda.gov | Mild and transient. |
| Allergic Contact Dermatitis | Infrequent drugs.comnih.gov | Often diagnosed by a failure to heal rather than a clinical flare-up. nih.gov |
| Folliculitis, Acneiform Eruptions, Hypopigmentation | Infrequent nih.gov | May occur more frequently with occlusive dressings. nih.gov |
Immunological Implications: Research on Increased Susceptibility to Secondary Infections
This compound, as a glucocorticosteroid, possesses immunosuppressant properties, which is a characteristic of this class of drugs. termedia.plwebmd.com This action calms the immune system's defense cells in the skin, which helps reduce inflammation. webmd.com However, this intended immunosuppressive effect can also lower the skin's ability to combat pathogens. patsnap.comgoodrx.com
Consequently, a potential immunological implication of this compound use is an increased vulnerability to secondary skin infections, including those of bacterial, fungal, or viral origin. nih.govpatsnap.com Secondary infection is recognized as an infrequent adverse reaction associated with the use of topical corticosteroids. drugs.comnih.gov The risk of developing such infections is heightened if the medication is applied to broken or already infected skin. drugs.com Research indicates that if a favorable clinical response is not observed promptly, the presence of a concomitant skin infection should be considered. nih.gov In such cases, the use of an appropriate antifungal or antibacterial agent is recommended. nih.gov
Preclinical Toxicology and Safety Assessment of this compound
Preclinical safety evaluations are essential to characterize the toxicological profile of a pharmaceutical compound before human use. nih.gov These assessments involve a range of in vitro (laboratory) and in vivo (animal) studies to identify potential hazards. nih.gov
The safety of corticosteroids during pregnancy is evaluated based on their potential for reproductive and developmental toxicity. birthdefectsresearch.org As a class, corticosteroids have demonstrated teratogenic (causing fetal abnormalities) effects in animal studies when administered both systemically and topically. drugs.com This class-wide finding has led to a general cautionary approach and the assignment of Pregnancy Category C by the US FDA, which indicates that while animal studies have shown adverse fetal effects, potential benefits may warrant use in humans despite the lack of well-controlled human studies. drugs.com
However, specific preclinical research on this compound has yielded different results. Laboratory animal studies conducted on this compound did not reveal any teratogenic, embryotoxic, or other adverse effects on the fetus. termedia.pl Despite these findings, there remains a lack of adequate and well-controlled studies in pregnant women. termedia.pldrugs.com It is also unknown to what extent topically administered this compound is excreted in breast milk. termedia.pl
Table 2: Summary of this compound Reproductive and Developmental Toxicology Findings
| Study Type | Finding | Implication |
| General Corticosteroid Animal Studies | Evidence of teratogenicity. drugs.com | Class-wide cautionary stance for use during pregnancy (FDA Pregnancy Category C). drugs.com |
| This compound-Specific Animal Studies | No evidence of teratogenic, embryotoxic, or other adverse fetal effects. termedia.pl | Suggests a favorable specific safety profile for this compound compared to the general class. |
| Human Studies | No adequate and well-controlled studies in pregnant women. termedia.pldrugs.com | Potential risks to the human fetus are not fully established. |
The evaluation of a compound's potential to cause cancer (carcinogenicity) or genetic mutations (mutagenicity) is a critical component of preclinical safety assessment. nih.gov
According to product information filed with the FDA, systemic long-term animal studies to assess the carcinogenic potential of this compound dipropionate have not been conducted. fda.gov However, a 26-week dermal carcinogenicity study was performed using transgenic (Tg.AC) mice. fda.gov In this study, daily topical application of both 0.05% this compound dipropionate cream and the vehicle cream (the cream base without the active drug) led to a significant increase in the incidence of benign skin neoplasms in both sexes at the treatment site when compared to untreated controls. fda.gov This outcome suggests that the observed tumorigenic effect may be associated with the vehicle cream itself rather than the active ingredient, this compound. fda.gov
The potential for this compound dipropionate to cause genetic mutations has not been evaluated in formal mutagenicity studies. fda.gov
Table 3: this compound Carcinogenicity and Mutagenicity Study Findings
| Study Type | Model | Findings and Interpretation |
| Carcinogenicity | ||
| Systemic Long-Term Animal Study | Not Performed | The long-term cancer-causing potential via systemic exposure has not been evaluated. fda.gov |
| 26-Week Dermal Study | Transgenic (Tg.AC) Mice | - Both this compound cream and its vehicle increased benign skin tumors. - This suggests the effect may be associated with the vehicle, not this compound itself. fda.gov |
| Mutagenicity | ||
| Mutagenesis/Genotoxicity Assays | Not Performed | The effects of this compound on genetic material have not been evaluated. fda.gov |
Drug Interactions and Pharmacological Modulations Involving Alclometasone
Research on Pharmacokinetic Interactions Influencing Alclometasone Systemic Levels
Systemic exposure to this compound following topical application is generally minimal, with studies indicating that approximately 3% of the steroid is absorbed through intact skin over an eight-hour period. drugbank.comdrugs.comdrugs.com However, certain conditions can enhance percutaneous absorption, such as inflammation, the use of occlusive dressings, and application to large surface areas. drugs.comdrugs.comnih.gov Once in the systemic circulation, this compound is metabolized, primarily in the liver. drugbank.com
The metabolism of corticosteroids often involves the Cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme. nih.govnih.govfrontiersin.org Consequently, drugs that inhibit or induce these enzymes can theoretically alter the systemic levels of absorbed this compound.
Inhibitors of CYP3A4: Co-administration with potent CYP3A4 inhibitors could potentially decrease the metabolism of systemically absorbed this compound, leading to higher plasma concentrations and an increased risk of systemic side effects. While specific studies on this compound are limited, this interaction is a known consideration for other corticosteroids. redemc.net Examples of strong CYP3A4 inhibitors include certain antifungal agents (e.g., ketoconazole, itraconazole), macrolide antibiotics (e.g., erythromycin), and protease inhibitors (e.g., ritonavir). drugbank.comstarzlnetwork.org
Inducers of CYP3A4: Conversely, drugs that induce CYP3A4 activity could accelerate the metabolism of this compound, potentially reducing its systemic concentrations and efficacy if systemic effects were intended or significant. nih.gov Known inducers include certain anticonvulsants (e.g., carbamazepine, phenytoin) and rifampin. starzlnetwork.orgmedindia.net
Drug transporters, such as P-glycoprotein (P-gp), also play a role in the disposition of many drugs, including corticosteroids. nih.govnih.govmedscape.com Corticosteroids can be both substrates and modulators of P-gp. nih.gov Therefore, co-administration with drugs that inhibit or induce P-gp could also theoretically impact the systemic and local concentrations of this compound, although specific research in this area for this compound is not well-documented.
| Interacting Agent Type | Potential Effect on this compound | Mechanism | Examples |
| CYP3A4 Inhibitors | Increase systemic levels | Decreased hepatic metabolism | Ketoconazole, Itraconazole, Ritonavir, Erythromycin drugbank.comredemc.netstarzlnetwork.org |
| CYP3A4 Inducers | Decrease systemic levels | Increased hepatic metabolism | Carbamazepine, Phenytoin, Rifampin nih.govstarzlnetwork.orgmedindia.net |
| P-glycoprotein Modulators | Alter systemic/local levels | Altered drug transport | Cyclosporine, Tacrolimus nih.gov |
This compound's Influence on the Efficacy or Toxicity of Concomitant Medications: Mechanistic Studies
The systemic absorption of this compound, even if minimal, can lead to pharmacodynamic interactions that influence the effects of other medications.
Antidiabetic Agents: Corticosteroids are known to have hyperglycemic effects due to their ability to increase gluconeogenesis and antagonize the action of insulin. drugs.com If sufficient this compound is absorbed systemically, it may diminish the efficacy of antidiabetic medications such as metformin, sulfonylureas, and insulin, leading to a potential loss of glycemic control. drugbank.comdrugs.comnih.gov This interaction is a class effect of corticosteroids.
Diuretics: Concurrent use of this compound with potassium-depleting diuretics (e.g., thiazides, loop diuretics) may enhance the potential for hypokalemia. drugbank.comnih.govnih.govahrq.gov Corticosteroids can cause potassium loss, and this effect would be additive to that of the diuretic. Severe hypokalemia can lead to cardiac arrhythmias.
Digitalis Glycosides: In the context of potential diuretic-induced hypokalemia, the toxicity of digitalis glycosides like digoxin (B3395198) can be increased. drugbank.com Hypokalemia sensitizes the myocardium to the effects of digoxin, increasing the risk of arrhythmias.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Although primarily a concern with systemic corticosteroid use, there is a theoretical increased risk of gastrointestinal bleeding and ulceration when corticosteroids are used with NSAIDs. This is due to the combined effects on the gastric mucosa.
| Concomitant Medication | Potential Interaction with this compound | Mechanistic Basis |
| Antidiabetic Agents | Decreased efficacy of antidiabetic agent | Corticosteroid-induced hyperglycemia drugbank.comdrugs.com |
| Potassium-Depleting Diuretics | Increased risk of hypokalemia | Additive potassium-wasting effects drugbank.comnih.gov |
| Digitalis Glycosides | Increased risk of digitalis toxicity | Enhanced toxicity in the presence of hypokalemia drugbank.com |
| NSAIDs | Increased risk of GI side effects | Additive effects on the gastric mucosa |
Immunomodulatory Interactions: Effects on Vaccine Response and Immunosuppressive Agents
As an immunosuppressive agent, this compound can interact with vaccines and other immunosuppressant drugs.
Vaccines: The immunosuppressive effects of corticosteroids may reduce the humoral immune response to vaccines. drugbank.com This could potentially decrease the efficacy of both live and inactivated vaccines. While this is a recognized risk with systemic corticosteroids, the clinical significance with topical this compound is likely low due to minimal systemic absorption. However, caution is generally advised, and it may be prudent to avoid vaccination during prolonged, high-dose, or extensive use of topical corticosteroids. drugbank.com
Other Immunosuppressive Agents: When used with other immunosuppressive drugs such as cyclosporine and tacrolimus, there is a potential for an additive immunosuppressive effect. drugbank.comdrugbank.com This could increase the risk of infection. Furthermore, complex pharmacokinetic interactions exist between corticosteroids and calcineurin inhibitors like cyclosporine and tacrolimus, as they share metabolic pathways involving CYP3A4 and the P-glycoprotein drug transporter. nih.govredemc.netbcrenal.ca Corticosteroids can induce the metabolism of these drugs, but in some cases, inhibition has also been reported, leading to unpredictable changes in their systemic levels. nih.govredemc.net
| Interacting Agent | Potential Interaction with this compound | Mechanistic Basis |
| Vaccines | Decreased vaccine efficacy | Immunosuppressive effects of corticosteroids drugbank.com |
| Cyclosporine, Tacrolimus | Additive immunosuppression, altered levels | Pharmacodynamic synergism and pharmacokinetic interactions (CYP3A4, P-gp) drugbank.comnih.govredemc.netdrugbank.com |
Metabolic and Electrolyte Imbalance Interactions with this compound: Research Perspectives
Systemic absorption of topical corticosteroids can lead to metabolic and electrolyte disturbances, which can be exacerbated by concomitant medications.
Hyperglycemia: As previously mentioned, corticosteroids can induce hyperglycemia. drugs.com This is a result of increased hepatic glucose production (gluconeogenesis) and reduced peripheral glucose uptake. In patients with diabetes or those predisposed to it, the systemic absorption of this compound could unmask or worsen hyperglycemia. drugs.comdrugs.com
Electrolyte Imbalances: The mineralocorticoid activity of corticosteroids can lead to sodium and fluid retention and potassium excretion. While this compound is considered to have low mineralocorticoid activity, systemic absorption, particularly with extensive or long-term use, could contribute to these effects. The most significant interaction in this regard is with diuretics. Thiazide and loop diuretics are known to cause hyponatremia and hypokalemia. nih.govnih.govahrq.gov The concurrent use of this compound could theoretically increase the risk of these electrolyte disturbances, particularly hypokalemia. drugbank.com
Research specifically investigating these metabolic and electrolyte interactions with topical this compound is limited. The potential for these interactions is largely extrapolated from the known class effects of corticosteroids and their systemic actions.
Future Research Directions and Unaddressed Questions in Alclometasone Studies
Advanced Mechanistic Elucidation: Unraveling Remaining Gaps in Alclometasone's Molecular Action
The fundamental mechanism of this compound, like other topical corticosteroids, is generally understood to involve its action as a glucocorticoid receptor (GR) agonist. nih.govmdpi.comdermatologytimes.com The process begins with the binding of this compound to the cytosolic GR, followed by the translocation of this complex into the cell nucleus. nih.govmdpi.com Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements, which in turn modulates the transcription of various genes. nih.govmdpi.com This leads to the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory gene expression. mdpi.com
A key aspect of its anti-inflammatory effect is the induction of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins. numberanalytics.complasticsurgerykey.comclinicaltrials.govgoodrx.comwebmd.com By inhibiting PLA2, this compound effectively blocks the release of arachidonic acid from membrane phospholipids, which is a common precursor for potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.complasticsurgerykey.comgoodrx.com
Despite this established model, the precise and complete mechanism of its anti-inflammatory activity remains unclear. numberanalytics.complasticsurgerykey.comclinicaltrials.govgoodrx.com Future research should aim to fill these knowledge gaps by:
Delineating Downstream Pathways: While the inhibition of the arachidonic acid cascade is a major pathway, the full spectrum of downstream signaling cascades affected by this compound-mediated gene regulation is not completely mapped. Advanced transcriptomic and proteomic studies could identify novel genes and proteins whose expression is altered by this compound, providing a more comprehensive view of its molecular footprint.
Receptor Binding Kinetics and Affinity: Detailed studies on the binding affinity and kinetics of this compound specifically with different isoforms of the glucocorticoid receptor could provide insights into its potency and potential for varied effects in different tissues and cell types. rxlist.com Research has shown that substitutions on the steroid molecule can induce changes in binding affinity, which may or may not correlate with lipophilicity. rxlist.com
Non-Genomic Actions: The role of rapid, non-genomic effects of corticosteroids, which are not dependent on gene transcription, is an area of growing interest. Investigating whether this compound exerts such effects in skin cells could reveal additional layers to its mechanism of action, potentially explaining the rapid onset of vasoconstriction and symptom relief observed clinically.
Development of Targeted Delivery Systems for this compound: Enhancing Efficacy and Minimizing Systemic Exposure
A primary goal in topical steroid therapy is to maximize the drug's concentration at the site of inflammation within the skin while minimizing its percutaneous absorption into the systemic circulation. nih.gov Conventional formulations like creams and ointments allow for approximately 3% of the steroid to be absorbed from intact skin. nih.govnih.gov The development of targeted delivery systems offers a promising avenue to improve this therapeutic ratio. mdpi.com
Future research should explore the formulation of this compound into various nanocarriers, which have been investigated for other corticosteroids:
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. childrensnational.orgmanagedhealthcareexecutive.com Liposomal formulations can enhance drug deposition in the epidermis and dermis, potentially reducing the amount of drug that reaches systemic circulation. drugs.com
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from physiological lipids that are solid at body temperature. webmd.comnih.govmedscape.com They offer advantages such as high biocompatibility, controlled drug release, and the ability to enhance skin penetration while forming a protective film that may reduce systemic uptake. nih.govnih.gov
Ethosomes: These are soft, malleable vesicles containing a high concentration of ethanol (B145695). clinicaltrials.govnih.gov The ethanol acts as a permeation enhancer, allowing these vesicles to penetrate deeper into the stratum corneum, potentially delivering the drug more effectively to the target inflammatory cells.
The development of these advanced formulations for this compound could lead to treatments that are not only more effective at lower concentrations but also possess an enhanced safety profile due to reduced systemic exposure.
Table 2: Potential Targeted Delivery Systems for this compound
| Delivery System | Description | Potential Advantages for this compound | Reference |
|---|---|---|---|
| Liposomes | Vesicles made of a lipid bilayer enclosing an aqueous core. | Enhanced skin deposition, reduced systemic absorption, can carry different drug types. | childrensnational.orgdrugs.com |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles with a solid lipid core matrix. | Biocompatible, controlled release, improved stability, reduced toxicity. | webmd.comnih.govnih.gov |
| Ethosomes | Soft vesicles with high ethanol content. | Enhanced permeation through the stratum corneum, improved drug distribution in skin lipids. | clinicaltrials.govnih.gov |
Pharmacogenomics of this compound Response: Identifying Genetic Modifiers of Therapeutic Outcome and Adverse Reactions
The observation that patients can have varied responses to the same medication has led to the field of pharmacogenomics, which studies how genetic variations influence drug efficacy and toxicity. dermatologytimes.com For corticosteroids, interindividual variability in response is well-documented and is thought to be influenced by genetic factors. clinicaltrials.gov
While no specific pharmacogenomic studies on this compound have been identified, research on the broader class of corticosteroids provides a clear roadmap for future investigations. Key areas of focus should include:
Glucocorticoid Receptor (GR) Gene Polymorphisms: The GR gene (NR3C1) is a primary candidate for study. Polymorphisms in this gene, such as N363S and BclI, have been associated with altered sensitivity to glucocorticoids. goodrx.comrxlist.com Investigating how these and other GR gene variants affect the clinical response to topical this compound could help predict which patients will respond best.
Genes in the Inflammatory Cascade: Variations in genes encoding proteins involved in the inflammatory pathways that corticosteroids modulate, such as cytokines, their receptors, and signaling molecules, could also influence treatment outcomes. plasticsurgerykey.com
Genes Affecting Drug Metabolism and Transport: Although topical absorption is limited, variations in genes for drug-metabolizing enzymes (like the CYP3A family) and transporters (like P-glycoprotein) could play a role in the systemic clearance of absorbed this compound and the risk of systemic side effects. nih.gov
Identifying genetic markers that predict this compound efficacy or the likelihood of adverse reactions would be a significant step towards personalizing therapy, allowing clinicians to select the most appropriate treatment for individual patients from the outset.
Integration of this compound Research with Personalized Dermatology Approaches
The future of treating chronic inflammatory skin diseases lies in personalized medicine, which aims to tailor therapy based on individual patient characteristics, including their genetic makeup and specific disease biomarkers. nih.govmdpi.comnih.gov While this compound is a broadly used anti-inflammatory agent, its integration into a personalized medicine framework is an important and unaddressed area of research.
Future studies should focus on:
Identifying Predictive Biomarkers: Research is needed to identify biomarkers that can predict a patient's response to this compound. These could be genetic markers (as discussed in the previous section), protein biomarkers from skin or blood (e.g., specific cytokines or inflammatory mediators), or changes in the skin microbiome. medscape.com For example, studies on other dermatological treatments are investigating biomarkers like thymus and activation-regulated chemokine (TARC/CCL17) and lactate (B86563) dehydrogenase to assess disease severity and treatment response. dermatologytimes.com
Stratifying Patients: By using a combination of clinical, genetic, and molecular biomarkers, it may become possible to stratify patients with conditions like atopic dermatitis into different endotypes. nih.gov Future clinical trials could then assess the efficacy of this compound within these specific patient subgroups to determine for whom it is the most effective and safe treatment option.
Developing Treatment Algorithms: Ultimately, the goal is to develop evidence-based treatment algorithms that incorporate biomarkers to guide the use of this compound and other therapies. nih.gov This would move beyond a "one-size-fits-all" approach and allow for more precise and effective management of inflammatory dermatoses.
By focusing on these areas, research can help to position this compound within the modern paradigm of personalized dermatology, ensuring its continued value and optimizing patient outcomes.
Q & A
Q. What steps enhance reproducibility in this compound formulation studies?
- Methodological Answer :
- Protocol Registration : Pre-register methods on platforms like ClinicalTrials.gov or OSF.
- Reagent Validation : Certify excipient purity (e.g., USP-grade petrolatum) and stability (accelerated aging tests).
- Collaborative Trials : Conduct multi-center studies to validate findings across labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
